3-benzoylbenzyl 2-(acetylamino)benzoate
Description
3-Benzoylbenzyl 2-(acetylamino)benzoate is a benzoate ester derivative featuring a benzoyl group at the 3-position of the benzyl moiety and an acetylamino substituent at the 2-position of the benzoic acid backbone.
Properties
IUPAC Name |
(3-benzoylphenyl)methyl 2-acetamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-16(25)24-21-13-6-5-12-20(21)23(27)28-15-17-8-7-11-19(14-17)22(26)18-9-3-2-4-10-18/h2-14H,15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBRXIGEWZRCCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)OCC2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoylbenzyl 2-(acetylamino)benzoate typically involves the esterification of 2-(acetylamino)benzoic acid with 3-benzoylbenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-benzoylbenzyl 2-(acetylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the acetylamino group.
Major Products
Oxidation: Benzoylbenzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-benzoylbenzyl 2-(acetylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-benzoylbenzyl 2-(acetylamino)benzoate involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes, potentially inhibiting their activity. The acetylamino group may also play a role in modulating biological pathways by interacting with cellular receptors. These interactions can lead to various biological effects, such as anti-inflammatory and analgesic responses.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and molecular distinctions between 3-benzoylbenzyl 2-(acetylamino)benzoate and related compounds:
† Molecular formula inferred from structural analogs: Likely C24H19NO4 (mass ~385.42).
Physicochemical and Functional Comparisons
3-Benzoylbenzyl 2-(Benzoylamino)Benzoate
- Structural Impact: Replacement of the acetylamino group with a benzoylamino group increases molecular mass (Δ ~50 Da) and lipophilicity due to the bulky benzoyl substituent.
- Reactivity: The benzoylamino group may reduce solubility in polar solvents compared to the acetylamino analog but enhance stability in hydrophobic matrices.
Methyl 2-(Acetylamino)Benzoate
- Volatility : The methyl ester group confers higher volatility, making it suitable for fragrance applications.
- Polarity: The acetylamino group at the 2-position likely enhances hydrogen-bonding capacity, contrasting with the bulkier 3-benzoylbenzyl ester in the target compound.
Inosiplex (4-(Acetylamino)Benzoate Derivative)
- Positional Isomerism: The 4-acetylamino substitution (vs. 2-position in the target compound) may alter biological activity. Inosiplex’s antiviral properties suggest that acetylamino benzoates can interact with biological targets, but positional effects are critical.
Ethyl 4-(Dimethylamino)Benzoate
- Reactivity in Polymers: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin polymerization than methacrylate-based initiators. This highlights the role of electron-donating groups (e.g., dimethylamino) in enhancing conversion rates.
Implications of Structural Variations
- Reactivity: Electron-withdrawing groups (e.g., acetylamino) may slow polymerization reactions compared to electron-donating groups (e.g., dimethylamino) .
- Biological Activity: Positional isomerism (2- vs. 4-substitution) significantly impacts pharmacological profiles, as seen in Inosiplex .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
